(3S,4S)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate is a versatile building block for the synthesis of more complex molecules. It can be synthesized from various starting materials, including L-lysine, a common amino acid. The specific synthetic route chosen depends on the desired scale and the availability of starting materials.
Here is an example of a synthesis of (3S,4S)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate from L-lysine: L-Lysine to Boc-L-Lys(OH)-OH, Organic Syntheses, Volume 88 (2012) 121-127:
(3S,4S)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate is used as a building block in the synthesis of various types of molecules, including:
Tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate is a piperidine derivative characterized by the presence of a tert-butyl group, an amino group, and a hydroxyl group attached to a piperidine ring. Its molecular formula is with a molecular weight of approximately 216.28 g/mol. The compound is notable for its stereochemistry, specifically having the (3S,4S) configuration, which plays a crucial role in its biological activity and reactivity in chemical processes.
This compound has garnered interest in pharmacological research due to its potential therapeutic properties. It is being explored for its ability to interact with biological molecules, making it a valuable tool in biochemical studies. Its unique structure allows it to serve as a precursor for synthesizing pharmaceutical agents aimed at treating various diseases.
Additionally, it has been implicated in the synthesis of inhibitors targeting protein tyrosine kinases, which are critical in cancer therapy and other medical applications.
The synthesis of tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate typically involves several steps:
Common starting materials include L-aspartic acid, and methods may involve methylation, reduction, and mesylation.
Tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate has several applications across different fields:
Studies have shown that tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate can interact with various biological targets. Its ability to form hydrogen bonds due to the hydroxyl and amino groups enhances its binding affinity with proteins and enzymes. This interaction profile makes it suitable for further development as a drug candidate targeting specific pathways involved in diseases such as cancer and metabolic disorders.
Several compounds share structural similarities with tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl (3S,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate | Contains a methoxy group instead of a hydroxyl group | Offers different reactivity due to the presence of the methoxy group |
| Tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate | Contains a methylamino group | Enhanced solubility and potential alterations in biological activity |
| (3S,4S,6R)-4-tert-butyl-2,3,4,6-tetramethyloctane | More complex alkane structure | Provides steric hindrance that may affect reactivity and stability |
Compared to these compounds, tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate is unique due to its dual functionality from both the amino and hydroxyl groups on the piperidine ring. This feature allows for a broader range of
The Boc group, a cornerstone of amine protection, is introduced via reaction with di-tert-butyl dicarbonate (Boc~2~O) under basic conditions. For the piperidine nitrogen in tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate, aqueous or organic-phase protocols are employed. In aqueous systems, sodium hydroxide facilitates Boc installation at ambient temperatures, while acetonitrile with 4-dimethylaminopyridine (DMAP) accelerates the reaction in anhydrous media [1].
Deprotection typically involves acidolysis, with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol being standard [1]. Kinetic studies reveal a second-order dependence on HCl concentration during Boc cleavage, suggesting a mechanism where two acid molecules participate in the rate-determining step. This behavior generalizes across mineral acids (e.g., H~2~SO~4~, methanesulfonic acid) [2]. The reaction proceeds via protonation of the carbamate oxygen, generating a tert-butyl carbocation intermediate that may alkylate nucleophilic sites unless scavengers like anisole are present [1].
Alternative Deprotection Routes
| Deprotection Method | Conditions | Mechanistic Pathway |
|---|---|---|
| TFA/HCl | 20–50% v/v in DCM/MeOH, rt | Acid-catalyzed carbocation |
| TMSI | 1–2 equiv, CH~2~Cl~2~, 0°C | Silylation-elimination |
| NaOH/MeOH | 2–4 equiv, THF/H~2~O, reflux | Base-induced isocyanate formation |
Simultaneous protection of the amino and hydroxyl groups in tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate demands orthogonal strategies to enable sequential deprotection.
Amino Group Protection
Hydroxyl Group Protection
Case Study: Orthogonal Deprotection Sequence
Challenges in Amino-Hydroxy Systems
| Protecting Group Pair | Amino Group | Hydroxyl Group | Deprotection Order |
|---|---|---|---|
| Boc/TBS | Acid (TFA) | Fluoride (TBAF) | Boc → TBS |
| Fmoc/Ac | Base (piperidine) | Base (NH~3~) | Fmoc → Ac |
| Cbz/TBS | H~2~/Pd-C | Fluoride | Cbz (hydrogenolysis) → TBS |
The tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate framework exemplifies the need for methodical protecting group selection. By integrating Boc’s robust acid lability with silyl or acetyl protections for hydroxyl groups, synthetic chemists achieve precise functionalization while mitigating side reactions. Future directions include developing photolabile or enzymatically cleavable groups to expand orthogonal toolkits [7].
The (3S,4S) configuration of tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate represents a highly specific stereochemical arrangement that fundamentally influences the compound's three-dimensional structure and reactivity. This configuration places the amino group at position 4 and the hydroxyl group at position 3 in the absolute S configuration, creating a unique spatial arrangement that affects both conformational preferences and chemical behavior [1] [2].
The piperidine ring system, like cyclohexane, predominantly adopts chair conformations, but unlike cyclohexane, piperidine exhibits two distinguishable chair forms due to the presence of the nitrogen atom. The nitrogen lone pair can occupy either an axial or equatorial position, leading to distinct conformational preferences. In the parent piperidine molecule, the equatorial nitrogen conformer is more stable than the axial form by approximately 0.72 kcal/mol [2] [3]. This energy difference becomes more pronounced in substituted derivatives, where steric and electronic interactions with substituents further influence conformational equilibria.
For (3S,4S)-configured piperidine derivatives, the conformational analysis reveals that the chair form with equatorial positioning of both the amino and hydroxyl substituents is thermodynamically favored. Vacuum ultraviolet mass-analyzed threshold ionization spectroscopy studies have demonstrated that the chair form with equatorial nitrogen predominates in the gas phase, with the conformational stability determined by the difference in adiabatic ionization energies between chair-equatorial and chair-axial conformers [2] [4].
The presence of both amino and hydroxyl substituents in the (3S,4S) configuration creates intramolecular hydrogen bonding opportunities that can stabilize specific conformational arrangements. Computational studies using density functional theory calculations at various levels, including B3LYP/6-31G* and MP2/6-31G*, have shown that the equatorial positioning of the hydroxyl group at C-3 allows for favorable hydrogen bonding interactions with the amino group at C-4 [5] [6].
Table 1: Conformational Analysis of (3S,4S) Configuration Piperidine Derivatives
| Compound | Chair-Eq ΔG (kcal/mol) | Chair-Ax ΔG (kcal/mol) | Equatorial/Axial Ratio | Method |
|---|---|---|---|---|
| Piperidine (parent) | 0.72 | 0.0 | 3.5:1 | VUV-MATI |
| 4-Methylpiperidine | 1.74 | 0.0 | 18:1 | NMR J-value |
| 4-Phenylpiperidine | 2.87 | 0.0 | 139:1 | NMR J-value |
| 3-Methylpiperidine | 1.20 | 0.0 | 7:1 | NMR J-value |
| (3S,4S)-4-amino-3-hydroxypiperidine | 0.85 | 0.0 | 4.2:1 | DFT/MP2 |
| (3S,4S)-3,4-dimethylpiperidine | 1.45 | 0.0 | 10:1 | DFT/B3LYP |
The conformational preferences observed in (3S,4S)-configured systems are further influenced by the tert-butyl carbamate protecting group, which introduces additional steric bulk and electronic effects. The tert-butoxycarbonyl group, commonly known as the Boc group, provides steric shielding that can influence the orientation of adjacent substituents and stabilize specific conformational arrangements [7] .
Nuclear magnetic resonance spectroscopy provides experimental validation of these conformational preferences through the analysis of coupling constants and chemical shifts. The J-value method, which correlates vicinal proton-proton coupling constants with dihedral angles, has been extensively used to determine conformational populations in substituted piperidines [5] [9]. For (3S,4S)-configured derivatives, the observed coupling patterns are consistent with a predominant chair conformation where both the amino and hydroxyl substituents adopt equatorial orientations.
The electronic environment created by the (3S,4S) configuration also influences the ionization behavior of the piperidine nitrogen. Franck-Condon analysis of photoionization spectra reveals that electron removal from the nitrogen lone pair orbital leads to preferential stabilization of the axial-like conformer in the cationic state, even though the equatorial form is favored in the neutral ground state [2] [4]. This conformational switching upon ionization has important implications for understanding the reactivity and binding properties of these compounds.
Steric effects play a crucial role in determining the diastereoselectivity observed in the synthesis of (3S,4S)-configured piperidine derivatives. The spatial arrangement of substituents around the piperidine ring creates specific steric interactions that influence both the kinetic and thermodynamic control of stereochemical outcomes in various synthetic transformations [10] [11] [12].
The diastereoselective synthesis of 2,4-disubstituted piperidines demonstrates how steric effects can be manipulated to achieve complete control over reaction selectivity. Research has shown that merely changing the order of reaction sequences can lead to complementary diastereoselectivity, highlighting the importance of steric considerations in synthetic planning [10]. This principle extends to the synthesis of (3S,4S)-configured derivatives, where the pre-existing stereochemistry influences the approach of incoming reagents and the stability of intermediate species.
In the context of Mannich reactions, which are fundamental in piperidine synthesis, steric effects determine the stereochemical outcome through the preferential formation of specific transition states. The functionalized acetals and imines used in these reactions approach the developing piperidine ring from the least sterically hindered face, leading to predictable stereochemical outcomes [11] [13]. For (3S,4S) systems, the existing amino and hydroxyl substituents create a sterically defined environment that directs the approach of additional reagents.
Hydrogenation reactions provide particularly clear examples of steric control in piperidine synthesis. The diastereoselective hydrogenation of substituted tetrahydropyridines to form piperidines shows remarkable sensitivity to steric effects [14] [15] [16]. When 3-substituted tetrahydropyridines undergo hydrogenation, the existing substituent at position 3 influences the approach of hydrogen, leading to preferential formation of specific diastereomers. The presence of both amino and hydroxyl substituents in (3S,4S) configurations creates a unique steric environment that can achieve diastereomeric ratios exceeding 20:1 in favorable cases [16].
Table 2: Impact of Steric Effects on Diastereoselectivity
| Substrate Type | Reaction Conditions | Diastereomeric Ratio | Yield (%) | Stereochemical Outcome |
|---|---|---|---|---|
| 3-Phenyl-4-methyl tetrahydropyridine | H₂/Pd-C, MeOH, 20°C | >96:4 (cis) | 87 | (3S,4S) |
| 3,4-Dimethyl tetrahydropyridine | H₂/Rh-JosiPhos, Et₃N | 17:1 to >20:1 (cis) | 62 | (3S,4S) |
| 3-Alkyl-4-aryl tetrahydropyridine | Asymmetric hydrogenation | 85:15 (trans) | 91 | (3R,4R) |
| 3-Hydroxyl-4-amino precursor | NaBH₄ reduction | 78:22 (syn) | 94 | (3S,4S) |
| 2,6-Disubstituted precursor | Diastereoselective hydrogenation | >20:1 (cis) | 57 | (2S,6S) |
The role of steric effects becomes particularly evident in the comparison of different protecting groups and their influence on selectivity. The tert-butyl carbamate group, with its significant steric bulk, not only protects the amino functionality but also serves as a stereodirecting element. The bulky tert-butyl group occupies space that can block one face of the molecule, forcing incoming reagents to approach from the opposite, less hindered face [17].
Electrostatic interactions also contribute to the overall steric picture in (3S,4S)-configured systems. The presence of both electron-donating amino and electron-withdrawing hydroxyl groups creates a complex electronic environment that influences the approach of charged or polar reagents. Molecular mechanics calculations using force fields such as COSMIC have demonstrated that electrostatic interactions between substituents and the protonated nitrogen can significantly affect conformational preferences and, consequently, stereochemical outcomes [5].
The concept of 1,5-interactions becomes particularly relevant in understanding steric effects in piperidine systems. These interactions occur between substituents separated by four bonds and can significantly influence conformational preferences and reaction selectivity. In (3S,4S)-configured derivatives, the spatial relationship between the amino and hydroxyl groups creates specific 1,5-interactions that can stabilize certain conformational arrangements and influence the stereochemical course of subsequent reactions [18].
The temperature dependence of diastereoselectivity provides additional insights into the relative importance of kinetic versus thermodynamic control. At lower temperatures, kinetic control often predominates, leading to the formation of products based on the relative activation energies of competing transition states. At higher temperatures, thermodynamic control becomes more significant, favoring the formation of the most stable diastereomer [19] [20]. For (3S,4S) systems, the balance between these factors determines the overall stereochemical outcome.
Computational modeling has emerged as an indispensable tool for understanding the transition states involved in the stereoselective hydrogenation of piperidine precursors to form (3S,4S)-configured products. These calculations provide detailed insights into the geometric and electronic factors that determine stereochemical outcomes, complementing experimental observations with theoretical predictions [21] [22] [23].
Density functional theory calculations at various levels of theory have been employed to characterize the transition states involved in the hydrogenation of substituted tetrahydropyridines and related precursors. The B3LYP functional with 6-31G* basis sets has proven particularly effective for geometry optimization and energy calculations, providing results that correlate well with experimental observations [22] [20]. More sophisticated approaches, including MP2 calculations and dispersion-corrected functionals such as ωB97XD, have been used to account for weak interactions and provide more accurate energetic descriptions [20] [24].
The transition state geometries for hydrogenation reactions involving (3S,4S) precursors typically exhibit chair-like conformations similar to the ground state structures. However, subtle distortions from ideal chair geometry are observed, particularly in the region around the developing carbon-hydrogen bonds. These distortions are influenced by the existing substituents and their steric and electronic interactions with the approaching hydrogen atoms [25] [26].
Computational studies have revealed that the activation energies for hydrogenation reactions leading to (3S,4S) products are typically in the range of 14-17 kcal/mol, depending on the specific substrate and computational method employed [26] [27]. The relatively low activation barriers reflect the favorable orbital overlap between the alkene π-system and the catalyst surface, modified by the electronic effects of the amino and hydroxyl substituents.
Table 3: Computational Modeling of Transition States in Stereoselective Hydrogenation
| Calculation Method | Activation Energy (kcal/mol) | Transition State Geometry | H-approach | Selectivity Prediction |
|---|---|---|---|---|
| DFT/B3LYP/6-31G* | 15.2 | Chair-like TS | Axial | 3S,4S (75%) |
| MP2/6-31G* | 14.8 | Chair-like TS | Axial | 3S,4S (82%) |
| M06-2X/6-311G(d,p) | 16.1 | Distorted chair TS | Equatorial | 3R,4R (68%) |
| ωB97XD/6-311++G(d,p) | 15.7 | Chair-boat TS | Axial | 3S,4S (78%) |
| COSMIC Force Field | 16.5 | Chair TS | Axial | 3S,4S (71%) |
The directionality of hydrogen approach has been identified as a critical factor in determining stereochemical outcomes. Calculations indicate that axial approach of hydrogen atoms generally leads to (3S,4S) products, while equatorial approach favors alternative stereochemical arrangements [14] [15]. This preference is attributed to the steric environment created by existing substituents and the electronic effects of the nitrogen lone pair.
Solvent effects have been incorporated into computational models through both implicit and explicit solvation approaches. Continuum solvation models, such as the polarizable continuum model, have been used to account for bulk solvent effects on transition state energies and geometries [15] [20]. These calculations reveal that polar solvents can stabilize charged transition states and influence the relative energies of competing pathways, potentially altering stereochemical outcomes.
The role of catalysts in determining transition state structures has been extensively studied through computational approaches. Homogeneous catalysts, such as rhodium complexes with chiral phosphine ligands, create asymmetric environments that bias the approach of hydrogen atoms [14] [15]. Computational models of these catalyst-substrate complexes reveal the specific interactions that lead to preferential formation of (3S,4S) products, including hydrogen bonding, π-π stacking, and steric complementarity.
Automated transition state search algorithms have been developed to systematically explore the potential energy surfaces associated with piperidine hydrogenation reactions [23] [28]. These approaches combine cheminformatics, molecular mechanics, and quantum chemical methods to locate transition states with minimal user intervention. The application of such methods to (3S,4S) systems has revealed previously unknown reaction pathways and provided insights into the factors that control selectivity.
The validation of computational predictions through comparison with experimental data has been a consistent theme in transition state modeling studies. Calculated activation energies, stereochemical outcomes, and reaction rates have been compared with experimental observations to assess the accuracy of different computational approaches [22] [20]. Generally, hybrid density functional methods provide the best balance between computational efficiency and predictive accuracy for these systems.
Table 4: Comparison of Experimental and Computational Structural Parameters
| Parameter | Experimental | DFT/B3LYP | MP2 | Deviation (%) |
|---|---|---|---|---|
| C-C bond length (Å) | 1.526 | 1.528 | 1.524 | 0.1 |
| C-N bond length (Å) | 1.466 | 1.471 | 1.463 | 0.6 |
| C-O bond length (Å) | 1.427 | 1.431 | 1.425 | 0.3 |
| N-C-C angle (°) | 109.8 | 110.1 | 109.6 | 0.3 |
| C-C-C angle (°) | 111.2 | 111.4 | 111.0 | 0.2 |
| Puckering amplitude Q (Å) | 0.63 | 0.61 | 0.64 | 3.2 |
The integration of machine learning approaches with traditional quantum chemical methods represents an emerging frontier in transition state modeling. These hybrid approaches can rapidly screen large numbers of potential transition states and identify the most promising candidates for detailed quantum chemical analysis [21] [23]. The application of such methods to (3S,4S) piperidine systems may reveal new insights into the factors controlling stereoselectivity and guide the development of more efficient synthetic methods.
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